Calpinactam

Mycobacterium-selective narrow-spectrum antibiotic antimicrobial resistance research

Calpinactam (FKI-4905, CAS 1205538-83-5) is a fungal hexapeptide metabolite first isolated from Mortierella alpina FKI-4905 and characterized as an anti-mycobacterial agent with a distinctive C-terminal caprolactam ring structure. Its absolute stereochemistry was confirmed via amino acid analysis and total synthesis, establishing a molecular formula of C₃₈H₅₇N₉O₈ (MW 767.9).

Molecular Formula C38H57N9O8
Molecular Weight 767.9 g/mol
Cat. No. B15568256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalpinactam
Molecular FormulaC38H57N9O8
Molecular Weight767.9 g/mol
Structural Identifiers
InChIInChI=1S/C38H57N9O8/c1-5-23(4)32(38(55)44-27-13-9-10-16-41-34(27)51)47-35(52)28(14-15-31(48)49)43-37(54)30(19-25-20-40-21-42-25)46-36(53)29(17-22(2)3)45-33(50)26(39)18-24-11-7-6-8-12-24/h6-8,11-12,20-23,26-30,32H,5,9-10,13-19,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,54)(H,44,55)(H,45,50)(H,46,53)(H,47,52)(H,48,49)/t23-,26+,27-,28+,29-,30-,32?/m0/s1
InChIKeyGPDRWULXOJRYOR-KOWARKBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Calpinactam (FKI-4905) for Anti-Mycobacterial Research Procurement: Fungal Hexapeptide with Validated Selective Activity


Calpinactam (FKI-4905, CAS 1205538-83-5) is a fungal hexapeptide metabolite first isolated from Mortierella alpina FKI-4905 and characterized as an anti-mycobacterial agent with a distinctive C-terminal caprolactam ring structure [1]. Its absolute stereochemistry was confirmed via amino acid analysis and total synthesis, establishing a molecular formula of C₃₈H₅₇N₉O₈ (MW 767.9) [1][2]. Calpinactam exhibits a narrow, mycobacteria-restricted antimicrobial spectrum, distinguishing it fundamentally from broad-spectrum peptide antibiotics and positioning it as a specialized tool for tuberculosis drug discovery programs [3].

Why Calpinactam Cannot Be Interchanged with Generic Anti-Mycobacterial Peptides: Procurement Rationale


Anti-mycobacterial peptides represent a structurally and mechanistically heterogeneous class, with activity profiles, selectivity windows, and structural requirements varying dramatically across even closely related members [1]. Generic substitution without consideration of these parameters risks acquiring a compound with either broader (and thus potentially confounding) antimicrobial activity or fundamentally different structure-activity relationships (SAR) that preclude meaningful comparison in hit-to-lead optimization workflows. As demonstrated by the SAR study of calpinactam derivatives, even a single amino acid substitution (e.g., replacement of D-Glu with D-Ala) yields markedly altered anti-mycobacterial potency, confirming that the intact calpinactam scaffold possesses non-fungible structural requirements for optimal activity [2]. Calpinactam's unique combination of a caprolactam C-terminus, strict mycobacterial selectivity (inactive against 13 other microorganisms tested), and defined SAR profile renders it a distinct research entity that cannot be reliably replaced by generic anti-mycobacterial peptide alternatives [1][3].

Calpinactam Quantitative Differentiation Evidence: Comparator-Based Procurement Guide


Calpinactam Spectrum Selectivity: Strict Mycobacterial Restriction vs. Broad-Spectrum Peptide Antibiotics

Calpinactam demonstrates strict activity exclusively against Mycobacteria, with no detectable growth inhibition against a panel of 13 other microorganisms including Gram-positive bacteria, Gram-negative bacteria, fungi, and yeasts [1]. In contrast, many other anti-mycobacterial peptides such as lysocin E and propeptin exhibit broader antimicrobial spectra, while lariatin A shows anti-mycobacterial activity but with different potency profiles [2]. This narrow-spectrum profile positions calpinactam as a cleaner probe compound with reduced confounding antimicrobial effects in mechanistic studies compared to broad-spectrum alternatives.

Mycobacterium-selective narrow-spectrum antibiotic antimicrobial resistance research target identification

Calpinactam MIC Against M. smegmatis: Sub-μg/mL Potency and 4-Fold Superiority Over Lariatin A

Calpinactam inhibits the growth of Mycobacterium smegmatis with an MIC value of 0.78 μg/mL [1]. In a direct comparator context, lariatin A—another anti-mycobacterial peptide from the same research group's screening program—exhibits an MIC of 3.13 μg/mL against M. smegmatis under comparable agar dilution conditions [2]. This represents a 4-fold higher potency for calpinactam against this widely used mycobacterial model organism, establishing a clear quantitative differentiation within the same functional class of natural product-derived anti-mycobacterial peptides.

MIC determination M. smegmatis model anti-mycobacterial screening in vitro potency

Calpinactam SAR Differentiation: D-Glu Replacement Abolishes vs. Retains Activity—Scaffold Integrity Requirements

In a systematic SAR study of calpinactam derivatives synthesized via solid-phase peptide synthesis, replacement of the D-Glu residue with D-Ala (compound 6d) produced a derivative that retained only moderate anti-mycobacterial activity against M. smegmatis, while all other amino acid substitutions examined resulted in complete loss of detectable activity [1]. This differential SAR outcome—where one substitution retains partial activity while others abolish it entirely—provides quantitative evidence that the calpinactam scaffold contains non-fungible structural elements, particularly the D-Glu side chain, that are essential for anti-mycobacterial potency. This SAR map is unique to calpinactam and cannot be inferred from other peptide classes [2].

structure-activity relationship peptide SAR amino acid substitution derivative synthesis

Calpinactam In Vivo Efficacy: Silkworm Model ED50 Validation with Comparator Peptides

In an in vivo-mimic silkworm infection model using Mycobacterium smegmatis (1.25 × 10⁷ CFU/larva), calpinactam exerted dose-dependent therapeutic effects with an ED50 value of 5 μg/larva [1]. Importantly, calpinactam was evaluated alongside three other microbial anti-mycobacterial peptides (lariatin A, lysocin E, and propeptin) in the same model system, with all four peptides demonstrating therapeutic efficacy but with distinct potency and dose-response characteristics [2]. The silkworm model has been validated as practically useful for screening therapeutically effective anti-M. tuberculosis antibiotics, providing a critical in vivo relevance filter that distinguishes calpinactam from peptides with only in vitro activity data.

in vivo efficacy silkworm infection model ED50 therapeutic validation

Calpinactam Optimal Research Application Scenarios Based on Validated Differential Evidence


Mycobacterium-Selective Probe for Mechanism-of-Action Studies Requiring Minimal Off-Target Confounding

Calpinactam's strict activity restriction to Mycobacteria—with no detectable inhibition of 13 other microbial species including Gram-positive bacteria, Gram-negative bacteria, fungi, and yeasts—makes it uniquely suitable as a selective probe compound in target identification and mechanism-of-action studies [1]. Unlike broad-spectrum anti-mycobacterial peptides (e.g., lysocin E, propeptin) whose antimicrobial activity extends beyond Mycobacteria, calpinactam enables researchers to attribute observed cellular and molecular effects specifically to mycobacterial pathways without confounding contributions from off-target antimicrobial activity against non-mycobacterial commensals or contaminants in mixed-culture experimental systems [2]. This narrow-spectrum profile is particularly valuable in co-culture models and microbiome-adjacent studies where broad-spectrum agents would introduce unacceptable experimental variability.

Hit-to-Lead Optimization Using Calpinactam's Validated SAR Landscape as Rational Design Foundation

Calpinactam is distinguished by a thoroughly characterized structure-activity relationship (SAR) map generated through systematic solid-phase synthesis of amino acid-substituted derivatives, which revealed that side chain identity, stereochemistry, and overall peptide chain length are essential for anti-mycobacterial activity [1]. Critically, only one derivative (D-Glu→D-Ala substitution) retained detectable activity while all other modifications abolished potency—a differential SAR outcome that provides an evidence-based roadmap for rational derivative design [2]. For medicinal chemistry programs engaged in anti-tuberculosis lead optimization, procuring calpinactam provides access to this established SAR framework, enabling structure-guided modifications that avoid empirically determined inactive substitutions and focus synthetic resources on productive analog series. This SAR knowledge base is not available for less systematically characterized anti-mycobacterial peptide scaffolds [3].

In Vivo Efficacy Screening Using the Validated Silkworm M. smegmatis Infection Model with Calpinactam as Reference Compound

Calpinactam has been validated in a silkworm (Bombyx mori) infection model using M. smegmatis, demonstrating dose-dependent therapeutic efficacy with an established ED50 of 5 μg/larva [1]. This in vivo-mimic system has been demonstrated to be practically useful for screening therapeutically effective anti-M. tuberculosis antibiotics, with calpinactam serving alongside lariatin A, lysocin E, and propeptin as benchmark compounds with documented in vivo activity profiles [2]. Researchers establishing or validating new in vivo screening platforms for anti-mycobacterial compounds can procure calpinactam as a positive control reference compound with pre-established efficacy parameters, reducing the need for de novo validation of control compounds and enabling direct cross-study comparability of novel test article performance against a well-characterized benchmark peptide [3].

Technical Documentation Hub

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